Product packaging for 5-tert-Butyl-4-hydroxyfuran-2(5H)-one(Cat. No.:CAS No. 526203-76-9)

5-tert-Butyl-4-hydroxyfuran-2(5H)-one

Cat. No.: B14212955
CAS No.: 526203-76-9
M. Wt: 156.18 g/mol
InChI Key: FWHBXJOTAXBEQA-UHFFFAOYSA-N
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Description

5-tert-Butyl-4-hydroxyfuran-2(5H)-one is a substituted furanone of interest in organic synthesis and medicinal chemistry research. Compounds based on the 2(5H)-furanone scaffold are recognized as important pharmacophores found in various natural products and drugs with a range of biological activities . The structure combines a reactive lactone core with a sterically demanding tert-butyl group, making it a valuable synthon for developing more complex molecules. This compound serves as a versatile platform molecule for asymmetric synthesis and the construction of complex chiral lactones, which are key structural motifs in many biologically active compounds . The presence of the hydroxy group allows for further functionalization, such as etherification and esterification, to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Researchers can utilize this furanone in the exploration of new organocatalytic one-pot reactions to efficiently generate molecular diversity from a bio-based platform . Application Notes: The primary research applications for this compound include its use as a building block in pharmaceutical research, a precursor in material science, and an intermediate in the synthesis of natural product analogs. Furanone derivatives have been investigated for their potential antimicrobial, antifungal, and insecticidal properties . Safety Information: For laboratory safety, standard handling procedures for chemical reagents should be followed. Refer to the associated Material Safety Data Sheet (MSDS) for detailed hazard and handling information. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B14212955 5-tert-Butyl-4-hydroxyfuran-2(5H)-one CAS No. 526203-76-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

526203-76-9

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-tert-butyl-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C8H12O3/c1-8(2,3)7-5(9)4-6(10)11-7/h4,7,9H,1-3H3

InChI Key

FWHBXJOTAXBEQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=CC(=O)O1)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 5 Tert Butyl 4 Hydroxyfuran 2 5h One

Strategies for the Construction of the 2(5H)-Furanone Ring System with a tert-Butyl Group at C5

Cyclization Reactions and Annulation Approaches

Cyclization and annulation strategies are among the most direct methods for constructing the furanone ring. These approaches typically involve the condensation of two precursor molecules that contain the necessary carbon framework.

A common and logical approach involves the reaction between an aldehyde, which will form the C5 of the furanone ring, and a dicarbonyl compound or its equivalent. For the synthesis of the target molecule, pivalaldehyde (2,2-dimethylpropanal) serves as the ideal precursor for the C5-tert-butyl moiety. This can be condensed with glyoxylic acid or its derivatives. The reaction proceeds via an initial aldol-type condensation, followed by intramolecular cyclization and dehydration to yield the butenolide ring. The reaction between aldehydes and glyoxylic acid, often catalyzed by amines like morpholine or piperidine, is a known method for producing 5-substituted-4-hydroxyfuran-2(5H)-ones.

Another powerful strategy is the titanium-mediated direct aldol (B89426) addition followed by cyclo-condensation. This one-pot annulation method can be employed by reacting a ketone with an α,α-dimethoxyketone, promoted by a Lewis acid such as titanium tetrachloride (TiCl₄). While not specifically documented for the tert-butyl variant, this methodology offers a convergent approach to substituted furanones.

Furthermore, annulation reactions of α-keto acids with ketones or tertiary alcohols provide a versatile route to highly substituted butenolides. These reactions, often promoted by a combination of Lewis and Brønsted acids, can construct the furanone ring in a single step from readily available starting materials.

Precursor 1Precursor 2Catalyst/ReagentKey TransformationProduct Type
PivalaldehydeGlyoxylic AcidPiperidine/MorpholineAldol Condensation-Cyclization5-tert-Butyl-4-hydroxyfuran-2(5H)-one
Ketoneα,α-DimethoxyketoneTiCl₄Ti-direct Aldol Addition-AnnulationSubstituted 2(5H)-Furanone
α-Keto AcidTertiary AlcoholLewis Acid/Brønsted AcidAnnulationHighly Substituted Butenolide

Functionalization of Pre-formed Furanone Scaffolds

An alternative to de novo ring construction is the modification of an existing furanone or γ-butyrolactone ring. This approach is particularly useful when a suitable furanone precursor is readily available.

One such strategy involves the generation of a furanone enolate from a 2(5H)-furanone precursor, followed by reaction with an electrophile to introduce functionality at the C4 position. For the synthesis of the target compound, a 5-tert-butyl-2(5H)-furanone could be deprotonated using a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate. Subsequent reaction with an electrophilic oxygen source, such as a peroxy acid or a more sophisticated reagent like a Davis oxaziridine, would install the hydroxyl group at the C4 position.

The introduction of the tert-butyl group onto a pre-formed ring is less common due to the steric hindrance associated with this group. However, methods involving the addition of organometallic reagents, such as tert-butyl lithium or a tert-butyl cuprate, to a suitable electrophilic site on the furanone ring, could potentially be employed. For example, addition to a 5-acylated or 5-halogenated furanone could install the tert-butyl group.

Approaches to Introducing the 4-Hydroxyl and 5-tert-Butyl Substituents

Achieving the desired substitution pattern with control over stereochemistry is a critical aspect of synthesizing complex molecules like this compound. The relative and absolute configuration of the stereocenters at C4 and C5 significantly influences the biological activity of many butenolides.

Stereoselective and Regioselective Synthesis

Stereoselective synthesis aims to control the formation of stereoisomers. In the context of the target molecule, this involves controlling the relative orientation of the tert-butyl and hydroxyl groups (diastereoselectivity) and, if a single enantiomer is desired, their absolute spatial arrangement (enantioselectivity).

Regioselectivity is crucial when functionalizing a pre-formed furanone scaffold. For instance, in the α-hydroxylation of a 5-tert-butyl-2(5H)-furanone enolate, the reaction must selectively occur at the C4 position rather than other potential sites. The inherent reactivity of the furanone system generally favors C4 functionalization of the enolate.

Diastereoselectivity can be achieved in cyclization reactions by carefully selecting reagents and conditions. For example, in an aldol-type condensation between a chiral derivative of glyoxylic acid and pivalaldehyde, the existing stereocenter in the glyoxylate (B1226380) derivative can direct the stereochemical outcome at the newly formed C4 and C5 centers. Similarly, substrate-controlled additions to chiral furanone precursors can afford high levels of diastereoselectivity.

Use of Chiral Auxiliaries and Organocatalysis in Enantioselective Synthesis

To obtain enantiomerically pure this compound, enantioselective methods are employed. These methods often rely on chiral auxiliaries or catalysts.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed. For instance, a chiral alcohol could be used to esterify glyoxylic acid. The resulting chiral glyoxylate can then react with pivalaldehyde, with the auxiliary guiding the facial selectivity of the attack, leading to an enantiomerically enriched product. Evans oxazolidinones and sulfur-based chiral auxiliaries have proven effective in stereoselective aldol-type reactions that could be adapted for this purpose. nih.gov

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. This field has emerged as a powerful tool in asymmetric synthesis. mdpi.com Proline and its derivatives are well-known organocatalysts for asymmetric aldol reactions. mdpi.com The reaction between a furanone precursor and an aldehyde, catalyzed by a chiral aminothiourea or aminosquaramide, can provide direct access to γ-substituted butenolides with high enantioselectivity. nih.gov Specifically, a direct vinylogous aldol reaction (DVAR) of a 2-furanone with pivalaldehyde, catalyzed by a chiral organic molecule, could potentially construct the C4 and C5 stereocenters in a single, highly enantioselective step. The use of chiral imidazolidinone catalysts in Mukaiyama-Michael reactions of silyloxy furans also provides a powerful strategy for synthesizing highly functionalized, enantiomerically enriched butenolides. princeton.edu

MethodChiral SourceKey ReactionStereochemical Control
Chiral AuxiliaryEvans OxazolidinoneAldol CondensationDiastereoselective
Chiral AuxiliarySulfur-based AuxiliaryAldol CondensationDiastereoselective
Organocatalysis(S)-ProlineVinylogous Aldol ReactionEnantioselective
OrganocatalysisChiral AminothioureaVinylogous Aldol ReactionEnantioselective
OrganocatalysisChiral ImidazolidinoneMukaiyama-Michael ReactionEnantioselective & Diastereoselective

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of furanones and other fine chemicals.

One key aspect of green chemistry is the use of renewable feedstocks. Furfural, derived from lignocellulosic biomass, is a prominent platform chemical for the synthesis of furan-based compounds. rsc.orggoogle.com While the direct conversion of furfural to the C5-tert-butyl substituted target is not straightforward, the development of synthetic routes from bio-based aldehydes and other renewable starting materials is an active area of research. mdpi.comprinceton.edu

The use of heterogeneous catalysts, such as titanium silicate molecular sieves, for the oxidation of furan (B31954) derivatives to 5-hydroxy-2(5H)-furanone represents a greener alternative to stoichiometric oxidants. rsc.org These solid catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste.

Solvent selection is another critical component of green synthesis. The replacement of hazardous organic solvents with more benign alternatives like water, ethanol, or even solvent-free conditions, significantly improves the environmental profile of a synthetic process. Catalytic reactions that can be performed in aqueous media or under neat conditions are highly desirable.

Furthermore, atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a core principle of green chemistry. One-pot reactions and tandem or cascade reactions, where multiple transformations occur in a single reaction vessel, are often more atom-economical and generate less waste than multi-step syntheses with intermediate purification steps. The development of such streamlined processes for the synthesis of this compound would be a significant advancement in sustainable chemical production.

Advanced Spectroscopic and Structural Elucidation of 5 Tert Butyl 4 Hydroxyfuran 2 5h One and Its Derivatives

Computational and Theoretical Chemistry Studies of 5 Tert Butyl 4 Hydroxyfuran 2 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies detailing quantum chemical calculations (e.g., Density Functional Theory - DFT) to determine the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or reactivity descriptors for 5-tert-Butyl-4-hydroxyfuran-2(5H)-one were identified.

Conformational Analysis and Tautomeric Equilibria Studies (e.g., Ring-Chain Tautomerism)

There is no available research on the conformational landscape or the potential tautomeric equilibria, such as ring-chain tautomerism, for this compound. Studies on other hydroxyfuranones confirm the possibility of such tautomerism, but specific computational analysis is required to determine the relative stabilities of tautomers for this particular compound.

Reaction Mechanism Elucidation using Computational Methods

No computational studies elucidating the mechanisms of reactions involving this compound, such as its synthesis, degradation, or reactions with other molecules, were found in the searched literature.

Molecular Docking and Dynamics Simulations related to Biological Interactions

No molecular docking or molecular dynamics (MD) simulation studies have been published that investigate the interaction of this compound with any biological targets. Such studies would be necessary to predict its potential biological activity and binding modes.

Reactivity and Derivatization Chemistry of 5 Tert Butyl 4 Hydroxyfuran 2 5h One

Reactions at the Hydroxyl Group (C4 and C5)

The hydroxyl group at the C4 position and the hemiacetal hydroxyl group that can form at the C5 position are primary sites for derivatization. These reactions are fundamental for modifying the molecule's polarity, solubility, and further reactivity.

Esterification and Etherification Reactions

The hydroxyl group of 4-hydroxyfuran-2(5H)-one derivatives can readily undergo esterification and etherification, reactions typical of alcohols.

Esterification: In the presence of a base, the hydroxyl group can be acylated using acylating agents such as acyl chlorides or anhydrides. For instance, the formation of esters can be achieved under various conditions. While specific examples for the 5-tert-butyl derivative are not extensively documented, analogous 3,4-dihalo-5-hydroxy-2(5H)-furanones readily react with acylating compounds like alkyl chloroformates and di-tert-butyl-dicarbonate (Boc anhydride).

Etherification: The formation of ethers is another common transformation of the hydroxyl group. For related 5-hydroxy-2(5H)-furanone systems, 5-alkoxy derivatives have been synthesized by reacting the parent compound with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with yields typically ranging from 70–80%. The bulky tert-butyl group at the C5 position in 5-tert-Butyl-4-hydroxyfuran-2(5H)-one might sterically hinder these reactions to some extent, potentially requiring more forcing reaction conditions.

Table 1: Examples of Esterification and Etherification of Analogous 5-Hydroxy-2(5H)-furanones

ReactantReagentProductYield (%)Reference
3,4-Dichloro-5-hydroxy-2(5H)-furanoneAcyl chlorides/anhydrides5-Acyloxy-3,4-dichloro-2(5H)-furanone-
3,4-Dichloro-5-hydroxy-2(5H)-furanoneAlkyl chloroformates5-(Alkoxycarbonyloxy)-3,4-dichloro-2(5H)-furanone-
3,4-Dichloro-5-hydroxy-2(5H)-furanoneDi-tert-butyl-dicarbonate5-(tert-Butoxycarbonyloxy)-3,4-dichloro-2(5H)-furanone-
3,4-Dichloro-5-hydroxy-2(5H)-furanoneAlcohols (with acid catalyst)5-Alkoxy-3,4-dichloro-2(5H)-furanone70-80

Halogenation of the Hydroxyl Group

The hydroxyl group at the C5 position can be replaced by a halogen atom using appropriate halogenating agents. For example, chlorination of analogous 3,4-dihalo-5-hydroxy-2(5H)-furanones has been achieved using thionyl chloride in the presence of a zinc chloride catalyst, affording the corresponding 3,4,5-trichloro-2(5H)-furanone in yields of 46–52%. Similarly, bromination has been accomplished using gaseous hydrogen bromide in glacial acetic acid or with 2,2,2-tribromo-benzo-1,3,2-dioxaphosphole, yielding the 5-bromo derivative. The application of these methods to this compound would likely result in the corresponding 5-halo derivative, a versatile intermediate for further synthetic transformations.

Table 2: Halogenation of the Hydroxyl Group in Analogous 5-Hydroxy-2(5H)-furanones

ReactantReagentProductYield (%)Reference
3,4-Dichloro-5-hydroxy-2(5H)-furanoneThionyl chloride, Zinc chloride3,4,5-Trichloro-2(5H)-furanone46-52
3,4-Dichloro-5-hydroxy-2(5H)-furanoneGaseous HBr in acetic acid5-Bromo-3,4-dichloro-2(5H)-furanone42
3,4-Dichloro-5-hydroxy-2(5H)-furanone2,2,2-Tribromo-benzo-1,3,2-dioxaphosphole5-Bromo-3,4-dichloro-2(5H)-furanone55

Reactions Involving the Unsaturated Lactone Ring

The α,β-unsaturated lactone system is a key reactive feature of this compound, making it susceptible to both nucleophilic and electrophilic attacks.

Nucleophilic Addition Reactions

The conjugated system of the lactone ring is prone to nucleophilic attack, particularly 1,4-conjugate addition. Various nucleophiles, including amines, thiols, and organocuprates, can add to the double bond. For instance, the 1,4-addition of sulfur nucleophiles to 2(5H)-furanones is a known method for the synthesis of 4-alkylsulfanyl-4,5-dihydro-2(3H)-furanones. Similarly, primary and secondary amines have been shown to add to 5-methoxyfuran-2(5H)-one to yield β-amino lactones quantitatively. The presence of the bulky tert-butyl group at C5 in this compound would likely direct nucleophilic attack to the C3 position, although steric hindrance could potentially reduce the reaction rate.

Electrophilic Substitution Reactions

While electrophilic aromatic substitution is a common reaction for aromatic systems, electrophilic substitution on the electron-deficient double bond of an α,β-unsaturated lactone is less common. However, in the presence of strong Lewis or Brønsted acids, related 3,4-dihalo-5-hydroxy-2(5H)-furanones can react with arenes and heteroarenes, forming a new carbon-carbon bond at the C5 position. This reaction is formally considered an aromatic electrophilic substitution where the furanone acts as the electrophile. For this compound, the presence of the tert-butyl group at C5 would likely prevent such a reaction at that position.

Transformations Involving Carbonyl and Double Bond Functionalities

The carbonyl group and the double bond of the lactone ring can undergo a variety of transformations, including reduction and cycloaddition reactions. The reactivity of 5-hydroxy-2(5H)-furanone under reductive conditions has been explored, leading to valuable industrial chemicals. For example, hydrogenation of the double bond can be achieved selectively.

In some instances, the 2(5H)-furanone ring can exist in equilibrium with its open-chain tautomer. This open form possesses a reactive carbonyl group that can participate in reactions such as imine formation with primary amines, which can then be followed by reduction and cyclization to form lactams.

Reduction Reactions

There is no specific information available in the searched literature detailing the reduction reactions of this compound. For the general class of 2(5H)-furanones, reduction can lead to various products, including γ-butyrolactones (GBL), by selective hydrogenation of the carbon-carbon double bond. researchgate.net However, conditions and outcomes for the title compound are not documented.

Oxidation Reactions

Specific studies on the oxidation of this compound are not present in the available research. The oxidation of the parent compound, 5-hydroxy-2(5H)-furanone, has been studied and can yield maleic acid and maleic anhydride (B1165640). researchgate.net

Heteroatom-Directed Chemical Transformations

The furanone core is known to be susceptible to attack by various nucleophiles. nih.gov However, specific transformations involving the 5-tert-butyl derivative are not detailed.

Reactions with N-Nucleophiles (e.g., Amination, Reductive Amination, Hydrazine Reactions)

The interaction of 2(5H)-furanones with nitrogen nucleophiles like amines and hydrazines can lead to ring-opening and subsequent recyclization to form new heterocyclic systems, such as pyrrolones or pyridazinones. researchgate.netnih.gov Reductive amination has been documented for the parent 5-hydroxy-2(5H)-furanone. chemrxiv.org However, no specific examples or research findings for these reactions with this compound were found.

Reactions with S-Nucleophiles (e.g., Thiol Addition, Sulfonylation)

Reactions between furanone derivatives, particularly 3,4-dihalo-5-hydroxy-2(5H)-furanones, and sulfur nucleophiles like mercaptans have been reported, leading to substitution products. nih.govmdpi.com Sulfonylation at the C4 position has also been achieved for this related class of compounds. nih.govmdpi.com Data specific to this compound is not available.

Reactions with Se-Nucleophiles (e.g., Selenation)

The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with selenophenols and potassium selenocyanate (B1200272) has been shown to yield selenium-containing derivatives. nih.gov There is no information regarding similar reactions for this compound.

Carbon-Carbon Bond Formation Reactions

While various methods exist for carbon-carbon bond formation on the furanone scaffold, such as arylation and Knoevenagel condensations in related dihalo-derivatives, no research detailing such reactions specifically for this compound could be located. nih.govmdpi.com

Arylation and Alkylation Reactions (e.g., Friedel-Crafts, Suzuki Coupling)

The furanone scaffold can be functionalized through the introduction of aryl and alkyl substituents, which can significantly modify its biological and chemical properties.

Friedel-Crafts and Related Reactions

The C5 position of 5-hydroxy-2(5H)-furanones is susceptible to electrophilic attack, making it a suitable substrate for Friedel-Crafts type reactions. In the case of 3,4-dihalo-5-hydroxy-2(5H)-furanones, which are structurally analogous to the title compound, reactions with arenes and heteroarenes in the presence of Lewis or Brønsted acids lead to the formation of a new carbon-carbon bond at the C5 position. This reaction proceeds via an aromatic electrophilic substitution mechanism. It is plausible that this compound could undergo similar reactions, although the steric hindrance from the tert-butyl group might influence the reaction rates and yields.

Another strategy for C5 alkylation that could be applicable is the Mukaiyama aldol (B89426) reaction. For 3,4-dihalogeno-5-hydroxy-2(5H)-furanones, this reaction with silylated enol ethers is catalyzed by Lewis acids, such as zinc chloride or scandium triflate, to yield C5-alkylated products.

Suzuki Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. While direct Suzuki coupling on the this compound has not been reported, related furanone systems have been successfully employed in such transformations. For instance, 4-tosyl-2(5H)-furanone has been shown to react with various boronic acids in the presence of a palladium catalyst to yield 4-substituted-2(5H)-furanones. researchgate.net Similarly, 4-halo-2(5H)-furanones undergo Suzuki coupling with aryl boronic acids to produce 4-aryl-2(5H)-furanones in excellent yields. chemrxiv.org

Furthermore, 5-(4-bromophenyl)-furan-2(5H)-ones have been utilized as cross-coupling partners in Suzuki-Miyaura reactions to afford the corresponding biaryl-substituted furanones. organic-chemistry.org This suggests that if a suitable leaving group were introduced at either the C4 or C5 position of this compound, it could potentially undergo Suzuki coupling to introduce aryl substituents.

Table 1: Examples of Arylation and Alkylation Reactions on Furanone Scaffolds

Furanone SubstrateReaction TypeReagents and ConditionsProductYield (%)
3,4-Dichloro-5-hydroxy-2(5H)-furanoneFriedel-Crafts ArylationMethoxybenzene, Lewis/Brønsted acid5-(4-Methoxyphenyl)-3,4-dichloro-2(5H)-furanone60-73
4-Tosyl-2(5H)-furanoneSuzuki CouplingArylboronic acid, PdCl₂(PPh₃)₂, KF, THF-H₂O, 60 °C4-Aryl-2(5H)-furanoneModerate to High
4-Halo-2(5H)-furanoneSuzuki CouplingArylboronic acid, Pd catalyst4-Aryl-2(5H)-furanoneExcellent
5-(4-Bromophenyl)-3,4-dimethylfuran-2(5H)-oneSuzuki Coupling(p-Cl)C₆H₄B(OH)₂, Pd(OAc)₂, PPh₃, K₂CO₃5-(4'-(Chloro)biphenyl-4-yl)-3,4-dimethylfuran-2(5H)-one88

Multi-component Reactions (e.g., Ugi 4-Center 3-Component Reaction)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The furanone core can be a valuable building block in such reactions.

While there are no specific reports on the participation of this compound in Ugi reactions, the general reactivity of related butenolides in MCRs has been demonstrated. For instance, a novel three-component synthesis of 5-acylamino butenolides involves the reaction of isocyanides, glyoxals, and acetophosphonic acid diethylesters, followed by an intramolecular Wittig-type reaction. This versatile reaction allows for the introduction of three independent points of diversity into the final product.

The Ugi 4-center-3-component reaction (U-4CR) and its 5-center variant (U-5CR) are powerful tools in combinatorial chemistry. These reactions typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid (for U-4CR) or an amino acid (for U-5CR). The furanone structure, with its various functional groups, could potentially be integrated into such reaction schemes, either as a starting material or as a product of a subsequent transformation of an MCR adduct. For example, an enantioselective Friedel-Crafts alkylation of indoles with 5-hydroxyfuran-2(5H)-one has been followed by a Ugi 4-center 3-component reaction to produce chiral γ-lactams.

Table 2: Examples of Multi-component Reactions Involving Furanone-Related Structures

Reaction TypeStarting MaterialsProduct Type
Three-component butenolide synthesisIsocyanides, Glyoxals, Acetophosphonic acid diethylesters5-Acylamino butenolides
Friedel-Crafts/Ugi SequenceIndole, 5-Hydroxyfuran-2(5H)-one, Aniline, tert-Butyl isocyanideChiral γ-Lactams

Ring Opening and Rearrangement Reactions

The butenolide ring of this compound is a lactone, and as such, it is susceptible to nucleophilic attack which can lead to ring-opening. The stability of the ring is influenced by pH and the nature of the substituents.

For the parent compound, 5-hydroxy-2(5H)-furanone, it exists in a chemical equilibrium with its ring-opened isomer, cis-β-formylacrylic acid. unipi.it Under certain conditions, this can further isomerize to succinic anhydride. unipi.it Upon heating in a strongly basic solution (pH > 9), the succinic anhydride isomer can hydrate (B1144303) to form succinic acid. unipi.it

It is conceivable that this compound could undergo similar ring-opening reactions, although the electronic and steric effects of the tert-butyl and hydroxyl groups would likely influence the equilibrium and the rate of such transformations. For instance, the bulky tert-butyl group might sterically hinder the approach of a nucleophile, potentially making the lactone more stable to hydrolysis compared to the unsubstituted analogue.

Rearrangement reactions of the furanone ring are also possible, particularly under thermal or photochemical conditions. However, specific examples for this compound are not documented in the readily available literature. The study of such reactions would be a valuable area for future research to further elucidate the chemical space of this interesting heterocyclic compound.

Biological Activities and Mechanisms of Action of 5 Tert Butyl 4 Hydroxyfuran 2 5h One and Its Analogues in Vitro/mechanistic Studies

Antimicrobial Activity Studies

Analogues of 5-tert-Butyl-4-hydroxyfuran-2(5H)-one, particularly substituted 2(5H)-furanone derivatives, have demonstrated notable antimicrobial properties. These compounds are explored for their potential to combat pathogenic bacteria and fungi. nih.gov

Research into 2(5H)-furanone analogues reveals a highly selective mechanism of action, primarily targeting Gram-positive bacteria while showing limited to no activity against Gram-negative species. nih.gov

A key analogue, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (referred to as F105), demonstrates potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govfrontiersin.orgresearchgate.net The mechanism for this selectivity appears to be related to cell wall permeability. Studies with a fluorescent analogue of F105 showed that it rapidly penetrates and accumulates within Gram-positive bacteria like S. aureus. nih.govresearchgate.net In contrast, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa remain impermeable to the compound and are therefore unaffected even at high concentrations. nih.gov

Once inside the Gram-positive bacterial cell, F105 is believed to induce the formation of reactive oxygen species (ROS). researchgate.net It also interacts non-specifically with a range of intracellular proteins, including those responsible for managing ROS. This dual action of inducing oxidative stress while simultaneously impairing the cell's defense against it is a proposed mechanism for its antibacterial effect. researchgate.net The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) for F105 against S. aureus were found to be 10 mg/L and 40 mg/L, respectively, indicating biocidal properties. frontiersin.orgresearchgate.net Other 4-amino-5-hydroxy 2(5H)-furanone derivatives have also shown broad-spectrum antibiotic activity against S. aureus, E. coli, and P. aeruginosa in the micromolar range. researchgate.net

Table 1: Antibacterial Activity of Furanone Analogue F105

BacteriumCompoundMIC (mg/L)MBC (mg/L)Activity Notes
Staphylococcus aureusF1051040Active against both methicillin-sensitive and -resistant strains. nih.gov
Escherichia coliF105>128N/AGrowth remained unaffected. nih.gov
Pseudomonas aeruginosaF105>128N/AGrowth remained unaffected. nih.gov

Certain 2(5H)-furanone derivatives have demonstrated activity against the opportunistic fungal pathogen Candida albicans. nih.gov The analogue F105 showed moderate antifungal activity. nih.gov The primary mechanism of action for antifungals like fluconazole (B54011) and terbinafine (B446) involves disrupting the ergosterol (B1671047) synthesis pathway, which is critical for the integrity of the fungal cytoplasmic membrane. nih.gov Furanone derivatives appear to potentiate this effect. nih.govnih.gov

Another analogue, 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one, was found to have potent fungicidal activity against C. albicans, which was determined to be a result of cell membrane damage. nih.gov This suggests that disruption of the cell membrane is a key antifungal mechanism for this class of compounds.

A significant area of research for 2(5H)-furanone analogues is their ability to act synergistically with existing antimicrobial drugs, potentially restoring efficacy against resistant strains. frontiersin.orgnih.gov

Against S. aureus, the F105 analogue exhibits strong synergy with aminoglycoside antibiotics. frontiersin.orgresearchgate.net Checkerboard assays revealed that when combined with F105, the concentrations of amikacin, gentamicin (B1671437), and kanamycin (B1662678) needed to inhibit bacterial growth were significantly reduced. frontiersin.org A strong synergistic effect was also observed with the antiseptic benzalkonium chloride. frontiersin.orgresearchgate.net Low concentrations of F105 (0.5–1.3 mg/L) were sufficient to reduce the MICs of these antimicrobials by half. frontiersin.orgresearchgate.net

Similar synergistic activity has been reported against C. albicans. Non-toxic concentrations of furanone derivatives can enhance the effectiveness of fluconazole and terbinafine, particularly against resistant strains. nih.gov For example, 16 μg/mL of F105 was able to reduce the MICs of these antifungals four-fold against fluconazole-resistant isolates. researchgate.net

Table 2: Synergistic Activity of Furanone Analogue F105 with Antimicrobials against S. aureus

Antimicrobial AgentFractional Inhibitory Concentration Index (FICI)Interpretation
Amikacin0.33 ± 0.04Synergy frontiersin.org
Gentamicin0.33 ± 0.16Synergy frontiersin.org
Kanamycin0.44 ± 0.17Synergy frontiersin.org
Benzalkonium Chloride0.29 ± 0.09Synergy frontiersin.org

FICI ≤ 0.5 indicates synergy.

Biofilm Inhibition and Quorum Sensing Interference Mechanisms

Bacterial biofilms present a major challenge in treating infections, as they provide a protective environment that increases tolerance to antibiotics. frontiersin.org Several 2(5H)-furanone derivatives have shown potent activity against bacterial biofilms. nih.gov The analogue F105 is effective at eradicating mature S. aureus biofilms and restoring the activity of antibiotics like gentamicin against biofilm-embedded bacteria. nih.govfrontiersin.orgresearchgate.net

The mechanism behind this antibiofilm activity is linked to the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation, by releasing and detecting signaling molecules called autoinducers. nih.gov Halogenated furanones, which were first discovered in the marine alga Delisea pulchra, are known to interfere with QS systems that use N-acylhomoserine lactones (AHLs) as signaling molecules. nih.govfrontiersin.org Studies show that 2(5H)-furanone can inhibit QS-mediated activities by interfering with a variety of AHL signals. nih.govresearchgate.net This interference disrupts the signaling cascade, which in turn inhibits the formation of biofilms. frontiersin.orgnih.gov For instance, at a concentration as low as 0.2 mg/ml, 2(5H)-furanone was shown to reduce biofilm mass of Aeromonas hydrophila by over 80%. nih.gov

Anticancer Activity Research

The furan-2(5H)-one structure is considered a "privileged scaffold" in medicinal chemistry and has been used as a basis for developing compounds with anticancer activity. nih.gov

The proliferation of cancer cells is characterized by dysregulation of the cell cycle. One strategy in cancer therapy is to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. While various natural and synthetic compounds are known to induce arrest at the G2/M checkpoint of the cell cycle, specific research linking this compound or its close analogues to G2/M phase arrest is limited in the available literature. researchgate.netnih.govnih.govmdpi.com

Enzyme Inhibition

Furanone derivatives have been investigated for their ability to inhibit various enzymes implicated in disease pathogenesis, including those involved in inflammation and cancer.

Cyclooxygenase (COX-1) Inhibition:

Analogues of this compound have demonstrated inhibitory activity against cyclooxygenase enzymes, which are key mediators of inflammation. A series of 2,2-dimethyl-4,5-diaryl-3(2H)furanone derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov These findings suggest that the furanone scaffold can be a valuable template for the development of new anti-inflammatory agents targeting the COX pathway. nih.govtandfonline.comresearchgate.net

Topoisomerase I Inhibition:

Certain furanone derivatives have been identified as inhibitors of topoisomerase I, a crucial enzyme in DNA replication and a validated target for cancer therapy. nih.gov Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives were synthesized and shown to possess significant topoisomerase I inhibitory activity. Mechanistic studies revealed that these compounds could stabilize the topoisomerase I-DNA covalent complex, leading to DNA damage and apoptosis in cancer cells. nih.gov

Kinase Inhibition:

The furanone scaffold has also been explored for its potential to inhibit protein kinases, which play a central role in cellular signaling and are frequently dysregulated in cancer. A structure-based discovery approach led to the identification of isofuranones as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. nih.gov Optimization of these isofuranone compounds resulted in improved potency and selectivity, highlighting their potential as novel immunomodulatory agents for cancer therapy. nih.gov

MDM2-p53 Interaction Inhibition:

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in oncology. Restoration of p53 function by inhibiting this interaction is a promising therapeutic strategy. Novel inhibitors based on the 2-furanone scaffold have been developed as antagonists of the p53-MDM2 interaction. nih.gov These compounds have been shown to bind to MDM2, thereby preventing the degradation of p53 and reactivating its tumor-suppressive functions. researchgate.netnih.gov

Cytotoxicity Mechanisms in Various Cancer Cell Lines

Analogues of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of cell death induced by these compounds appears to be apoptosis.

MCF-7 (Breast Adenocarcinoma):

Furanodiene, a furanone-containing natural product, has been shown to induce both extrinsic and intrinsic apoptosis in doxorubicin-resistant MCF-7 breast cancer cells. nih.gov The apoptotic process was characterized by the activation of caspases and was found to be independent of the NF-κB pathway. nih.gov Similarly, a natural bioactive benzofuran (B130515) derivative demonstrated high cytotoxicity and induced apoptosis in MCF-7 cells. nih.govresearchgate.net Studies on other synthetic flavanones and copper(II) complexes have also highlighted the induction of apoptosis in MCF-7 cells through various mechanisms, including nuclear condensation and membrane destabilization. rsc.orgmdpi.com

HeLa (Cervical Carcinoma):

Derivatives of 3,4-dibromo-2(5H)-furanone have been synthesized and evaluated for their cytotoxic activity against HeLa cells. One of the most active compounds, 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone, demonstrated significant cytotoxicity. tsijournals.com Other studies have shown that synthetic flavanones can induce cell death in HeLa cells through the increased expression of pro-apoptotic factors. researchgate.net Auranofin, a gold-containing compound, induces both apoptosis and necrosis in HeLa cells via oxidative stress and glutathione (B108866) depletion. nih.gov

SMMC-7721 (Hepatocellular Carcinoma):

While specific studies on this compound in SMMC-7721 cells are not available, the general cytotoxicity of furanone-related structures in liver cancer cells has been noted.

HL-60 (Promyelocytic Leukemia):

Furanone-coumarins isolated from Murraya siamensis have been shown to induce apoptosis in human leukemia HL-60 cells. nih.gov The mechanism involves mitochondrial dysfunction, leading to the activation of the caspase-9/caspase-3 pathway. nih.gov Ficifolidione derivatives, which contain a furanone-like core, also exhibited high cytotoxicity against HL-60 cells, inducing apoptosis through the activation of caspase 3/7. nih.govresearchgate.net

HCT-116 (Colon Carcinoma):

An aglaforbesin derivative, which contains a furanone moiety, demonstrated potent and selective cytotoxicity against HCT-116 human colorectal cancer cells. nih.gov The mechanism of cell death was identified as apoptosis, involving the activation of caspase 3/7 and DNA fragmentation. nih.gov Studies on the chemotherapeutic agent 5-fluorouracil (B62378) have also detailed its ability to induce apoptosis in HCT-116 cells in a concentration- and time-dependent manner. researchgate.netnih.govresearchgate.net

SF-295 (Glioblastoma) and OVCAR-8 (Ovarian Carcinoma):

While direct evidence for the cytotoxicity of this compound in SF-295 and OVCAR-8 cell lines is lacking, the broad-spectrum anticancer activity of furanone analogues suggests potential efficacy against these cell lines as well.

Antiparasitic Activity

The furanone scaffold has emerged as a promising template for the development of novel antiparasitic agents.

Antileishmanial Mechanisms

Isobenzofuranone derivatives have been shown to possess potent antileishmanial properties against both antimony-sensitive and -resistant strains of Leishmania. nih.gov These compounds were found to inhibit the activity of Leishmania donovani topoisomerase II, an essential enzyme for parasite survival. nih.gov The inhibition of this enzyme leads to apoptosis-like cell death in the parasite. Furthermore, these derivatives were observed to modulate the host immune response by promoting a Th1-biased cytokine profile, which is crucial for clearing the infection. nih.gov Other studies on phenolic compounds have also demonstrated antileishmanial activity through mechanisms such as iron chelation and induction of apoptosis. plos.orgmdpi.com

Antimalarial Mechanisms

Quinoline-furanone hybrids have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. researchgate.netnih.gov These hybrid molecules were found to be potent inhibitors of the parasite's lactate (B86563) dehydrogenase (PfLDH), a key enzyme in its anaerobic glycolysis pathway. nih.gov Molecular docking studies have provided insights into the binding modes of these compounds within the active site of PfLDH, guiding further optimization for enhanced antimalarial efficacy. nih.govnih.gov Other flavonoid compounds isolated from natural sources have also shown significant antimalarial activity, potentially through the inhibition of new permeation pathways induced by the parasite in infected erythrocytes. unair.ac.id

Antifilarial Mechanisms

Currently, there is a lack of specific research on the antifilarial mechanisms of this compound and its analogues. Further investigation is required to explore the potential of this class of compounds against filarial parasites.

Anti-inflammatory and Antioxidant Properties

Furanone derivatives have demonstrated significant anti-inflammatory and antioxidant activities in various in vitro and in vivo models. researchgate.net The presence of the furanone ring, often in combination with phenolic moieties, contributes to these properties. nih.gov

The anti-inflammatory effects of furanone compounds are often attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX). nih.govtandfonline.comresearchgate.netresearchgate.net By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are potent mediators of inflammation, pain, and fever.

The antioxidant activity of furanones is linked to their capacity to scavenge free radicals and inhibit lipid peroxidation. nih.gov The electron-donating nature of the furan (B31954) ring and associated hydroxyl groups allows these compounds to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant action is also believed to contribute to their anti-inflammatory effects, as oxidative stress is a key driver of the inflammatory response. nih.gov

Compound ClassEnzyme/Process InhibitedPotential Therapeutic Application
2,2-dimethyl-4,5-diaryl-3(2H)furanonesCyclooxygenase (COX)Anti-inflammatory
4-(4-substituted amidobenzyl)furan-2(5H)-onesTopoisomerase IAnticancer
IsofuranonesHematopoietic Progenitor Kinase 1 (HPK1)Cancer Immunotherapy
2-Furanone-based antagonistsMDM2-p53 InteractionAnticancer
Cancer Cell LineCompound Class/AnalogueCytotoxic Mechanism
MCF-7 Furanodiene, Benzofuran derivativesInduction of extrinsic and intrinsic apoptosis
HeLa 3,4-dibromo-2(5H)-furanone derivativesCytotoxicity, Induction of apoptosis
HL-60 Furanone-coumarins, Ficifolidione derivativesMitochondrial dysfunction, Caspase-9/3 activation
HCT-116 Aglaforbesin derivativeCaspase 3/7 activation, DNA fragmentation
ParasiteCompound Class/AnalogueMechanism of Action
Leishmania Isobenzofuranone derivativesInhibition of Topoisomerase II, Immunomodulation
Plasmodium falciparum Quinoline-furanone hybridsInhibition of Lactate Dehydrogenase (PfLDH)

Role in Plant Defense Mechanisms and Agrochemical Interactions

While the direct role of this compound as an endogenous signaling molecule in plant defense has not been extensively detailed, the broader class of furanones and related plant-derived compounds are known to interact with conventional agrochemicals, sometimes producing synergistic effects. mdpi.com The combination of plant-derived compounds with antimicrobials can enhance efficacy, inhibit resistance mechanisms, and achieve therapeutic effects at lower doses. mdpi.com For instance, studies on insecticides used against pests like Aphis craccivora have shown that the addition of adjuvants can significantly increase the percentage reduction of infestation compared to the insecticide used alone. ekb.eg This principle of synergy is critical in agrochemical formulations, where furanone derivatives could potentially act as enhancers for existing pesticides. mdpi.comekb.eg Furthermore, some furanone derivatives are explored for their ability to inhibit bacterial biofilm formation, a mechanism that can contribute to plant disease. nih.govnih.gov

Insecticidal Activity Mechanisms (e.g., against Aphis craccivora, Nilaparvata lugens)

Analogues of this compound have demonstrated notable insecticidal properties against significant agricultural pests, including the cowpea aphid (Aphis craccivora) and the brown planthopper (Nilaparvata lugens). researchgate.net The 2(5H)-furanone ring is a key structural feature in a class of modern insecticides known as butenolides, which includes compounds like Flupyradifurone. researchgate.net

A 2021 study systematically evaluated a series of novel 5-alkoxyfuran-2(5H)-one derivatives for their biological activity. Preliminary bioassays revealed that many of these compounds exhibited moderate to high insecticidal activity against both A. craccivora and N. lugens. researchgate.net The results showed that the specific chemical groups attached to the furanone core significantly impacted the insecticidal efficacy. researchgate.net

For example, at a concentration of 100 mg/L, compounds designated 4h and 4w achieved a 100% mortality rate against Aphis craccivora. researchgate.net Compound 4h was particularly potent, demonstrating significant mortality rates against both pests even at a much lower concentration of 4 mg/L. researchgate.net

Insecticidal Activity of 5-Alkoxyfuran-2(5H)-one Analogue (Compound 4h)
Pest SpeciesConcentration (mg/L)Mortality Rate (%)
Aphis craccivora460
Nilaparvata lugens475

The repeated application of synthetic insecticides has led to the development of resistance in pests like A. craccivora, making the discovery of novel active compounds crucial. nih.govekb.eg The effectiveness of these furanone derivatives provides a promising avenue for developing new insecticides to manage sucking pests and overcome existing resistance issues. researchgate.net

Other Biological Modulations and Cellular Pathways

Beyond their agrochemical potential, furanone derivatives display a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov

Anticancer and Cytotoxic Activity: Derivatives of 2(5H)-furanone have been shown to possess potent antiproliferative and cytotoxic activities against various cancer cell lines. nih.gov The mechanisms of action are diverse and involve the modulation of key cellular pathways that control cell cycle progression and apoptosis (programmed cell death). mdpi.com

Specific mechanisms identified for furanone analogues include:

Cell Cycle Arrest: Certain 5-alkoxy derivatives have been found to induce cell cycle arrest in the G2 phase in non-small cell lung cancer (A549) cells. Other bis-2(5H)-furanone derivatives can cause cell cycle arrest at the S-phase in C6 glioma cells. researchgate.net

Induction of Apoptosis: Silyl ether derivatives of mucobromic acid, which contains a furan-2(5H)-one core, trigger apoptosis in colon cancer cells (HCT-116). nih.gov This pro-apoptotic activity has been linked to the downregulation of the anti-apoptotic protein survivin and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.comnih.gov

DNA Interaction: Some studies suggest that furanone derivatives may exert their anticancer effects by directly interacting with DNA. researchgate.net

Inhibition of Key Enzymes: The 2(5H)-furanone scaffold has been implicated in the inhibition of enzymes crucial for cancer cell survival, such as kinases and topoisomerase I. mdpi.comnih.gov

Cytotoxic Activity of Selected Furan-2(5H)-one Analogues
Compound TypeCancer Cell LineObserved EffectIC₅₀ Value
Bis-2(5H)-furanone derivative (4e)C6 gliomaInhibitory activity, S-phase arrest12.1 µM
Furan-based derivative (4)MCF-7 (Breast)Cytotoxic activity, G2/M arrest4.06 µM
Furan-based derivative (7)MCF-7 (Breast)Cytotoxic activity, G2/M arrest2.96 µM

Anti-inflammatory Activity: Inflammation is a key factor in the development of numerous diseases. researchgate.net Furanone derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of critical inflammatory enzymes. tandfonline.com Research has shown that these compounds can suppress cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net Furthermore, certain pyridazinone derivatives synthesized from furanone precursors demonstrated high inhibition of tumour necrosis factor-α (TNF-α), a key cytokine in the inflammatory response. researchgate.net The anti-inflammatory effects of furanones are also linked to their antioxidant properties, such as the ability to scavenge superoxide (B77818) anions and inhibit lipid peroxidation. nih.gov

Antimicrobial and Antifungal Activity: The 2(5H)-furanone core is present in many compounds with antimicrobial and antifungal properties. nih.gov These derivatives can inhibit the growth of various bacteria and fungi. A notable mechanism is the inhibition of biofilm formation, which is a critical factor in the persistence of many infections. nih.gov Additionally, some furanone analogues exhibit synergistic effects when combined with conventional antibiotics and antifungal agents, enhancing their efficacy and potentially overcoming drug resistance. nih.govnih.gov

Structure Activity Relationships Sar and Rational Design for 5 Tert Butyl 4 Hydroxyfuran 2 5h One Derivatives

Impact of the tert-Butyl Substituent on Biological Activity

The introduction of a tert-butyl group at the C5 position of the 4-hydroxyfuran-2(5H)-one scaffold is anticipated to significantly influence its biological activity through a combination of steric and electronic effects. While direct SAR studies on 5-tert-Butyl-4-hydroxyfuran-2(5H)-one are not extensively documented, valuable insights can be drawn from related furanone derivatives.

Research on 5-alkoxy derivatives of mucochloric acid has suggested that the incorporation of bulky, hydrophobic groups at the C5 position can lead to an increase in antiproliferative potency. nih.gov This observation provides a strong rationale for the potential bioactivity of the 5-tert-butyl analogue. The tert-butyl group, being one of the most sterically demanding alkyl groups, can:

Induce Specific Conformations: The steric bulk of the tert-butyl group can restrict the conformational flexibility of the furanone ring and its substituents, potentially locking the molecule into a bioactive conformation that favors binding to a specific biological target.

Provide Metabolic Stability: The quaternary carbon of the tert-butyl group is generally resistant to metabolic oxidation, which could lead to an increased half-life and duration of action in a biological system.

The following table summarizes the potential effects of the C5-tert-butyl group on biological activity based on general principles of medicinal chemistry and findings from related compounds.

Feature of tert-Butyl GroupPotential Impact on Biological ActivityRationale
Bulkiness Increased potency and/or selectivityMay promote specific binding conformations and create favorable van der Waals interactions with the target protein.
Hydrophobicity Enhanced cell permeabilityIncreased lipophilicity can facilitate passage through lipid bilayers of cell membranes.
Metabolic Stability Increased in vivo half-lifeResistance to enzymatic degradation can prolong the compound's duration of action.

It is important to note that while these are predicted effects, the actual impact of the tert-butyl group on the biological activity of this compound would need to be confirmed through empirical testing.

Influence of Substituents at C3 and C4 on Biological Efficacy and Selectivity

The C3 and C4 positions of the 2(5H)-furanone ring are amenable to a wide range of chemical modifications, which can profoundly impact the biological efficacy and selectivity of the resulting derivatives. In the context of the 5-tert-butyl scaffold, substitutions at these positions could further modulate the compound's activity.

Studies on 3,4-dihalo-2(5H)-furanones have demonstrated that these positions are critical for cytotoxicity. nih.govnih.gov The introduction of different substituents at C3 and C4 can influence:

Electronic Properties: The introduction of electron-withdrawing or electron-donating groups can alter the reactivity of the furanone ring, particularly its susceptibility to nucleophilic attack, which is a mechanism of action for some cytotoxic furanones.

Steric Profile: The size and shape of substituents at C3 and C4 can influence how the molecule fits into the binding pocket of a target protein, thereby affecting both potency and selectivity.

Hydrogen Bonding Potential: The introduction of groups capable of hydrogen bonding can create new interactions with the biological target, potentially increasing binding affinity.

For instance, in a series of 3,4-diaryl-2(5H)-furanones, the nature and position of substituents on the aryl rings were found to be critical for their potent cytotoxic activities. nih.gov The following table provides hypothetical examples of how different substituents at C3 and C4 of this compound might influence its biological profile.

PositionSubstituent TypePotential Effect on BioactivityExample
C3 Electron-withdrawing groupIncreased reactivity towards nucleophiles-Br, -Cl
C3 Small alkyl groupFine-tuning of steric interactions-CH₃
C4 Aryl groupIntroduction of π-π stacking interactions-Phenyl
C4 Amino groupPotential for hydrogen bonding and salt bridge formation-NH₂

Importance of the 4-Hydroxyl Group for Specific Biological Activities

The 4-hydroxyl group is a key functional moiety in the this compound scaffold and is likely to play a pivotal role in its biological activity. This functional group can participate in several key interactions:

Hydrogen Bonding: The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues in the active site of a target protein. The presence of a hydroxyl group has been shown to be critical for the anticancer activity of other classes of compounds, such as hydroxyxanthones, due to its ability to form hydrogen bonds with protein receptors. pandawainstitute.com

Tautomerism: The 4-hydroxyfuran-2(5H)-one core can exist in equilibrium with its tautomeric forms. This tautomerism can be important for its chemical reactivity and its ability to interact with different biological targets.

Site for Prodrug Derivatization: The hydroxyl group provides a convenient handle for the synthesis of prodrugs. For example, esterification of the hydroxyl group could be used to improve the pharmacokinetic properties of the parent compound.

In some related furanone derivatives, the silylation of a 5-hydroxyl group has been shown to increase cytotoxic potency. nih.gov While this is at a different position, it highlights that modification of hydroxyl groups on the furanone scaffold can be a viable strategy for enhancing bioactivity. The importance of the 4-hydroxyl group is underscored by its prevalence in many naturally occurring bioactive furanones.

Stereochemical Effects on Biological Activity

The C5 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)-5-tert-Butyl-4-hydroxyfuran-2(5H)-one and (S)-5-tert-Butyl-4-hydroxyfuran-2(5H)-one. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The differential activity of enantiomers can be attributed to:

Three-Point Attachment Model: The concept that a chiral molecule must interact with its receptor at a minimum of three points to elicit a specific biological response. It is likely that only one enantiomer can achieve the optimal three-point interaction with the target.

Differential Metabolism: Enzymes responsible for drug metabolism can exhibit stereoselectivity, leading to different metabolic fates for each enantiomer.

Differential Distribution: Enantiomers can be transported and distributed throughout the body differently due to stereospecific interactions with transport proteins.

Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound would be a critical step in understanding its full therapeutic potential and for the development of a stereochemically pure drug candidate.

Design Principles for Enhancing Specific Bioactivities (e.g., improved potency, reduced toxicity)

Based on the structure-activity relationships discussed in the preceding sections, several design principles can be proposed to enhance the specific bioactivities of this compound derivatives.

Optimization of C3 and C4 Substituents: A systematic exploration of various substituents at the C3 and C4 positions could lead to derivatives with improved potency and selectivity. For example, the introduction of small, electron-withdrawing groups at C3 could enhance cytotoxicity, while the incorporation of substituted aryl groups at C4 could be explored to target specific protein-protein interactions.

Bioisosteric Replacement of the 4-Hydroxyl Group: While the 4-hydroxyl group is likely important for activity, its replacement with other functional groups that can act as hydrogen bond donors or acceptors (e.g., -NH₂, -SH) could lead to altered binding affinities and selectivities.

Introduction of Additional Chiral Centers: The introduction of new stereocenters, for instance in substituents at C3 or C4, could lead to diastereomers with unique biological profiles.

Hybrid Molecule Design: The this compound scaffold could be conjugated with other known pharmacophores to create hybrid molecules with dual mechanisms of action or improved targeting capabilities. The design of bis-2(5H)-furanone derivatives has been explored as a strategy for developing new anticancer agents. researchgate.netnih.gov

The following table outlines some rational design strategies for the development of this compound derivatives with potentially enhanced bioactivities.

Design StrategyRationalePotential Outcome
Systematic C3/C4 Substitution Explore a wider range of steric and electronic properties.Improved potency, enhanced selectivity, novel mechanisms of action.
4-Hydroxyl Group Modification Modulate hydrogen bonding capacity and pharmacokinetic properties.Altered binding affinity, development of prodrugs.
Stereoselective Synthesis Isolate and test individual enantiomers.Identification of the more active and less toxic enantiomer.
Hybrid Molecule Approach Combine the furanone scaffold with other bioactive moieties.Dual-action drugs, improved targeting.

Synthesis of Conformationally Restricted Analogues

The synthesis of conformationally restricted analogues is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. By reducing the number of accessible conformations, it is possible to pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding to its target.

For this compound, conformational restriction could be achieved by incorporating the furanone ring into a larger, more rigid polycyclic system. This could involve:

Bridging the C3 and C5 positions: The synthesis of a bicyclic system by connecting the C3 and C5 positions with an alkyl or ethereal linker.

Annulation to the C3-C4 double bond: The fusion of another ring system across the C3-C4 double bond.

While the synthesis of conformationally restricted analogues of this compound has not been specifically reported, the general principle has been successfully applied to other molecular scaffolds to generate more potent therapeutic agents. The design and synthesis of such rigid analogues would provide valuable tools for probing the bioactive conformation of this class of compounds and could lead to the discovery of derivatives with superior pharmacological profiles.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., HPLC, GC) with Advanced Detectors (e.g., Mass Spectrometry)

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for the separation and identification of 5-tert-Butyl-4-hydroxyfuran-2(5H)-one.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a commonly employed technique for the analysis of polar and non-volatile compounds like hydroxyfuranones. A C18 column is often used for separation, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution can be utilized to achieve optimal separation from other components in a mixture. For the detection of tert-butylated phenolic compounds, UV detection is often set around 280 nm. sielc.com

An example of a potential HPLC method for the analysis of tert-butylated hydroxyfuranones is detailed in the table below.

Table 1: Illustrative HPLC Parameters for the Analysis of tert-Butyl-Substituted Hydroxyfuranones
ParameterCondition
ColumnC18, 4.6 mm x 250 mm, 5 µm
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
GradientStart at 10% B, increase to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 280 nm or Mass Spectrometry (ESI+)
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile or semi-volatile compounds, GC-MS is a highly effective analytical technique. Derivatization may sometimes be necessary for polar compounds like this compound to improve their volatility and chromatographic behavior. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the compound. The electron ionization (EI) mass spectrum of the parent compound, 2(5H)-Furanone, shows characteristic fragmentation patterns that can be extrapolated to its derivatives. nist.gov

Below are typical GC-MS parameters that could be adapted for the analysis of this compound.

Table 2: Representative GC-MS Parameters for Furanone Analysis
ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium at 1 mL/min
Inlet Temperature250 °C
Oven ProgramStart at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Interface Temp280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400

Spectroscopic Quantification Methods

Spectroscopic techniques are invaluable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group, as well as signals for the protons on the furanone ring. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and hydroxyl groups. The ¹³C NMR spectrum would similarly display distinct signals for the carbon atoms of the tert-butyl group and the furanone ring.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the lactone, and C-O and C-C stretching vibrations within the furanone ring.

Bioanalytical Approaches for Metabolite Profiling (Excluding Human Clinical Samples)

Understanding the metabolic fate of this compound in biological systems is important for assessing its potential bioactivity and persistence. The tert-butyl group is a common moiety in many pharmaceutical compounds and its metabolism has been studied. hyphadiscovery.com

In vitro studies using liver microsomes from various species can provide valuable information on the metabolic pathways. The primary routes of metabolism for compounds containing a tert-butyl group often involve oxidation. nih.govresearchgate.net Cytochrome P450 enzymes are typically responsible for the hydroxylation of one of the methyl groups of the tert-butyl moiety, leading to the formation of a primary alcohol metabolite. hyphadiscovery.com This can be further oxidized to an aldehyde and then a carboxylic acid. hyphadiscovery.com

The analytical workflow for metabolite profiling generally involves incubation of the parent compound with a biological matrix (e.g., liver microsomes), followed by extraction and analysis using sensitive techniques like LC-MS/MS. This allows for the detection and identification of potential metabolites.

Table 3: Common Metabolic Transformations of tert-Butyl Containing Compounds
Metabolic ReactionResulting MetaboliteEnzyme System
HydroxylationHydroxymethyl derivativeCytochrome P450
OxidationCarboxylic acid derivativeAlcohol/Aldehyde Dehydrogenase

Potential Applications of 5 Tert Butyl 4 Hydroxyfuran 2 5h One Non Medicinal/non Clinical

Agricultural Sector Applications (e.g., Pesticides, Agrochemicals)

The furanone chemical structure is a component of various biologically active molecules, some of which have applications in the agricultural sector. For example, 5-hydroxy-2(5H)-furanone has been described as a potent pesticide. wikipedia.org Additionally, other synthetic furanone derivatives have been evaluated for insecticidal activities. researchgate.net Brominated furanones, in particular, have been investigated for their ability to interfere with bacterial communication, a mechanism that could have agrochemical applications. unipi.it Nevertheless, no research specifically identifies or evaluates 5-tert-Butyl-4-hydroxyfuran-2(5H)-one for use as a pesticide or in other agrochemical contexts.

Food and Beverage Industry Applications (e.g., Natural Flavoring Agents, Preservatives)

Certain substituted furanones are highly valued in the food and beverage industry as potent flavor and aroma compounds. foreverest.net Molecules like 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) are known for their sweet, caramel, or fruity notes and are used as flavoring agents in a wide array of products. foreverest.netnih.govacs.org These compounds can form naturally during the heating of foodstuffs through Maillard reactions. nih.gov While many furanone derivatives are integral to food chemistry, there is no available data or documentation suggesting that this compound is used as a natural flavoring agent or preservative in the food and beverage industry.

Cosmetics and Personal Care Product Development

The pleasant aromas of some furanone derivatives have led to their use in the fragrance industry for cosmetics and personal care products. foreverest.netgoogle.com The characteristic sweet and balsamic odors of certain furanones make them desirable ingredients in perfumes. google.com For instance, some furanones are used to impart coumarin-like notes. google.com However, a review of the available literature and industry resources shows no indication that this compound is utilized in the development of cosmetics or personal care products as a fragrance or for any other function. The influence of the tert-butyl group on the odor profile of the 4-hydroxyfuran-2(5H)-one scaffold has not been documented.

Environmental Fate and Degradation Studies of 5 Tert Butyl 4 Hydroxyfuran 2 5h One

Biodegradation Pathways by Microorganisms and Enzymes

For instance, methyl tert-butyl ether (MTBE), a well-studied groundwater contaminant, is known to be resistant to biodegradation. oup.com This resistance is largely attributed to the presence of the tert-butyl group. While some specialized microorganisms have been shown to degrade MTBE, the process is generally slow. Similarly, the biodegradation of other tert-butylated compounds is often found to be limited.

Conversely, the furanone ring itself may be more susceptible to microbial action. Some furanone derivatives have been shown to be utilized by bacteria as a carbon source. For example, certain bacteria can metabolize furanones, potentially leading to ring cleavage and further degradation. nih.gov It is plausible that microorganisms could initially modify the furanone ring of 5-tert-Butyl-4-hydroxyfuran-2(5H)-one, but the bulky tert-butyl group would likely remain, potentially leading to the accumulation of recalcitrant metabolites.

Table 1: Inferred Biodegradation Potential of this compound Based on Structural Analogs

Structural MoietyKnown Biodegradation Behavior of AnalogsInferred Impact on this compound
Furanone RingSome furanones are biodegradable by certain microorganisms. nih.govThe ring may be susceptible to initial enzymatic attack and cleavage.
tert-Butyl GroupCompounds with tert-butyl groups (e.g., MTBE) are generally resistant to biodegradation. oup.comThe tert-butyl group is expected to significantly hinder microbial degradation, leading to overall persistence.

Photochemical Degradation under Environmental Conditions

The photochemical degradation of this compound under environmental conditions has not been specifically studied. However, the potential for photodegradation can be estimated by considering the behavior of related compounds. Furanones and other cyclic esters can undergo photochemical reactions in the presence of sunlight.

The degradation of 4-tert-butylphenol (B1678320) in the atmosphere, initiated by hydroxyl radicals, has been studied, providing an atmospheric lifetime of approximately 10.8 months. publish.csiro.au While this is an atmospheric study, it indicates that the tert-butylphenol structure is susceptible to photochemical degradation. It is possible that this compound could also undergo degradation in the presence of sunlight and atmospheric radicals.

Photochemical degradation in aqueous environments can occur through direct photolysis, where the molecule absorbs light and is transformed, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals. The development of new photochemical methods for the degradation of pesticides in aqueous media, such as the photo-Fenton process which generates hydroxyl radicals, has shown effectiveness for various organic pollutants. tubitak.gov.tr This suggests that under certain conditions, advanced oxidation processes could potentially degrade this compound.

Chemical Stability and Transformation in Aquatic and Terrestrial Environments

The chemical stability of this compound in aquatic and terrestrial environments will be influenced by factors such as pH and the presence of other chemical species. The furanone ring contains a lactone (cyclic ester) functional group, which can be susceptible to hydrolysis.

Studies on the stability of other furanone derivatives provide some insight. For example, 2,5-dimethyl-4-hydroxy-3[2H]-furanone was found to be unstable in aqueous buffer solutions across a pH range of 2.0 to 8.0. tum.de This suggests that the hydroxylated furanone ring in this compound may also be susceptible to hydrolysis, leading to ring-opening. However, another study on 2(5H)-furanone indicated that it is not expected to undergo hydrolysis in the environment due to the lack of functional groups that readily hydrolyze under typical environmental conditions. nih.gov The presence of the tert-butyl group could also influence the rate of hydrolysis due to steric effects.

In terrestrial environments, the compound's mobility and transformation will depend on its sorption to soil particles. The tert-butyl group, being hydrophobic, may increase the compound's affinity for organic matter in the soil, potentially reducing its mobility in groundwater. Chemical hydrolysis of tert-butyl acetate (B1210297) in highly alkaline soils may be significant, but it is not expected to be a major degradation pathway in soils with a pH of 9 or lower. taylorfrancis.com

Table 2: Predicted Chemical Stability of this compound in Different Environmental Compartments

Environmental CompartmentPotential Transformation PathwaysInfluencing FactorsPredicted Stability
AquaticHydrolysis of the furanone ringpH, temperaturePotentially unstable, with stability likely decreasing at higher pH values.
TerrestrialSorption to soil organic matter, potential hydrolysisSoil pH, organic matter contentMay be persistent, with limited mobility due to the hydrophobic tert-butyl group.
AtmosphericPhotochemical degradation by hydroxyl radicalsSunlight intensity, presence of atmospheric oxidantsLikely to undergo slow degradation.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Routes and Derivatization Strategies

A primary challenge in studying 5-tert-Butyl-4-hydroxyfuran-2(5H)-one is the development of efficient and stereoselective synthetic methodologies. While general methods for furanone synthesis exist, they may require significant adaptation for precursors bearing a bulky tert-butyl group. ncl.res.inresearchgate.net

Future research should focus on:

Asymmetric Synthesis: Developing catalytic asymmetric routes to access enantiomerically pure forms of the compound. This is crucial as the biological activities of chiral furanones are often stereospecific.

Green Chemistry Approaches: Investigating syntheses that utilize renewable starting materials, greener solvents, and energy-efficient reaction conditions, such as microwave-assisted synthesis, to improve the environmental footprint of production. science.gov

Derivatization: A significant area for exploration is the chemical modification of the this compound core. The hydroxyl group at the C-4 position and the lactone ring are prime targets for derivatization to generate a library of novel analogues. nih.gov Strategies could include esterification, etherification, and modification of the lactone ring to explore structure-activity relationships (SAR). nih.gov

Potential Synthetic PrecursorGeneral Reaction TypePotential Advantages
Pivalaldehyde and a glyoxylate (B1226380) derivativeAldol (B89426) condensation / CyclizationReadily available starting materials
tert-Butyl substituted furansOxidationDirect conversion from a related heterocyclic core wikipedia.org
tert-Butyl containing keto acidsIntramolecular cyclizationPotentially high regioselectivity

In-depth Mechanistic Investigations of Biological Activities

The furanone core is present in many natural and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govbenthamscience.comresearchgate.net A key unaddressed challenge is to determine if this compound possesses such activities and, if so, to understand their underlying mechanisms.

Prospective research avenues include:

Antimicrobial and Quorum Sensing Inhibition: Many furanones, particularly halogenated derivatives, are known to inhibit bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. nih.govnih.gov Future studies should screen this compound for its ability to disrupt QS in pathogenic bacteria. Mechanistic studies could then investigate its interaction with key regulatory proteins like LuxR. nih.gov

Anticancer Activity: Certain furanone derivatives have shown promise as anticancer agents by inducing cell cycle arrest or apoptosis. researchgate.netnih.gov The cytotoxic potential of this compound against various cancer cell lines should be evaluated. Subsequent mechanistic work could explore its effects on cellular pathways, such as those regulated by NF-κB or specific kinases. mdpi.com

Enzyme Inhibition: The structure of 4-hydroxyfuran-2(5H)-one is reminiscent of substrates for various enzymes. Investigations into its potential as an inhibitor of enzymes like cyclooxygenases (COX), which are relevant to inflammation, could be a fruitful area of research. researchgate.net

Development of Highly Selective and Potent Analogues for Targeted Applications

Building on initial biological screenings and derivatization strategies, a major future direction will be the rational design of analogues with enhanced potency and selectivity. This requires a deep understanding of the structure-activity relationship (SAR). nih.gov

Key challenges and research directions are:

SAR Studies: A systematic exploration of how modifications to the furanone ring, the tert-butyl group, and the hydroxyl group influence biological activity. For instance, replacing the tert-butyl group with other bulky alkyl groups or aromatic rings could fine-tune activity. ucc.iefrontiersin.org

Computational Modeling: Employing molecular docking and other computational tools to predict the interaction of this compound and its analogues with biological targets. This can guide the synthesis of more effective and selective compounds.

Targeted Delivery: For analogues showing significant therapeutic potential, especially in anticancer applications, the development of targeted delivery systems could enhance efficacy while minimizing off-target toxicity.

Structural ModificationPotential Impact on ActivityRationale
Halogenation of the furanone ringIncreased antimicrobial/QS inhibitionHalogens can enhance binding to target proteins and increase lipophilicity. nih.govunipi.it
Esterification of C-4 hydroxylAltered solubility and cell permeabilityModifies polarity, which can affect bioavailability and target engagement.
Replacement of tert-butyl groupFine-tuning of steric and electronic propertiesThe size and shape of this group can be critical for fitting into a protein's active site. ucc.ie

Interdisciplinary Research with Materials Science and Biotechnology

The unique chemical structure of furanones also presents opportunities for applications beyond pharmacology, through collaboration with materials science and biotechnology.

Future interdisciplinary research could focus on:

Antifouling Materials: Given the known ability of some furanones to inhibit biofilm formation, this compound and its derivatives could be incorporated into polymers and coatings to create surfaces that resist microbial colonization. nih.govmdpi.com This has potential applications in marine industries, medical devices, and water treatment membranes.

Biocatalysis: Utilizing enzymes for the synthesis or modification of this compound could lead to more efficient and sustainable production methods.

Functional Polymers: The furanone moiety can be used as a monomer or a functional group in polymer synthesis. The reactivity of the lactone ring could be exploited for creating novel degradable or responsive materials.

Addressing Scalability and Sustainability in Production

For any potential application to be realized, the synthesis of this compound must be scalable and sustainable. A significant challenge for many complex heterocyclic compounds is transitioning a laboratory-scale synthesis to an industrial process.

Future work must address:

Process Optimization: Developing a synthetic route that avoids costly reagents, minimizes purification steps (e.g., chromatography), and maximizes yield on a large scale. ncl.res.in

Feedstock Sourcing: Investigating the use of bio-based feedstocks for the synthesis. For example, some furanones can be derived from furfural, a biomass-derived platform chemical. wikipedia.org Exploring pathways from renewable sources to tert-butyl precursors would be a key step towards sustainability.

Techno-economic Analysis: Performing a thorough analysis of the production costs to determine the economic viability of the compound for various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-tert-Butyl-4-hydroxyfuran-2(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of substituted furanones often involves lactonization of γ-keto acids or oxidation of dihydrofurans. For 5-tert-butyl derivatives, tert-butyl group introduction typically employs alkylation using tert-butyl halides or Grignard reagents under anhydrous conditions. Reaction temperature (e.g., 0–25°C) and catalysts (e.g., Lewis acids like AlCl₃) significantly impact regioselectivity and yield. Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How can structural characterization of 5-tert-Butyl-4-hydroxyfuran-2(5H)-one be performed to resolve ambiguities in tautomeric forms?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), IR (to confirm lactone C=O at ~1750 cm⁻¹), and X-ray crystallography. For tautomer differentiation (e.g., enol vs. keto forms), variable-temperature NMR or deuterium exchange experiments can reveal proton mobility. Single-crystal X-ray analysis (as in ) resolves spatial arrangements of the tert-butyl and hydroxyl groups .

Q. What are the key stability considerations for handling and storing 5-tert-Butyl-4-hydroxyfuran-2(5H)-one?

  • Methodological Answer : The compound is sensitive to moisture and light due to its lactone ring and hydroxyl group. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Monitor degradation via TLC or HPLC; hydrolytic ring-opening can form γ-keto acids, detectable by LC-MS. Use anhydrous solvents (e.g., THF, DCM) in reactions to prevent decomposition .

Advanced Research Questions

Q. How can researchers reconcile contradictory spectroscopic data for 5-tert-Butyl-4-hydroxyfuran-2(5H)-one derivatives in complex matrices?

  • Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting) may arise from dynamic equilibria (e.g., rotamers) or impurities. Use advanced techniques:

  • 2D NMR (COSY, NOESY) to confirm coupling networks and spatial proximity.
  • DFT calculations (B3LYP/6-31G*) to model electronic environments and predict chemical shifts.
  • High-resolution mass spectrometry (HRMS) to verify molecular formulas and rule out adducts .

Q. What strategies are effective for evaluating the biological activity of 5-tert-Butyl-4-hydroxyfuran-2(5H)-one in pharmacological studies?

  • Methodological Answer :

  • In vitro assays : Screen for antimicrobial activity via microdilution (MIC/MBC) or cytotoxicity using MTT assays.
  • Structure-activity relationship (SAR) : Modify the tert-butyl group or hydroxyl position (e.g., acetylation) to assess pharmacophore requirements.
  • Molecular docking : Target enzymes (e.g., cyclooxygenase-2) to predict binding modes. Cross-validate with in vivo models (e.g., murine inflammation assays) .

Q. How can mechanistic studies elucidate the role of 5-tert-Butyl-4-hydroxyfuran-2(5H)-one in catalytic asymmetric synthesis?

  • Methodological Answer :

  • Kinetic profiling : Monitor reaction intermediates via in situ FTIR or quenching experiments.
  • Isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation during lactone formation.
  • Chiral HPLC to evaluate enantiomeric excess (ee) when using chiral catalysts (e.g., BINOL-derived phosphoric acids) .

Q. What advanced applications exist for 5-tert-Butyl-4-hydroxyfuran-2(5H)-one in polymer or materials science?

  • Methodological Answer :

  • Monomer functionalization : Incorporate into biodegradable polyesters via ring-opening polymerization (ROP) with Sn(Oct)₂ catalyst.
  • Coordination chemistry : Use the hydroxyl group to chelate metals (e.g., Cu²⁺) for MOF synthesis. Characterize porosity via BET analysis .

Q. How can analytical methods quantify trace impurities in 5-tert-Butyl-4-hydroxyfuran-2(5H)-one batches?

  • Methodological Answer :

  • GC-MS or UHPLC-PDA : Use internal standards (e.g., deuterated analogs) for calibration.
  • Limits of detection (LOD) : Optimize using signal-to-noise ratios (S/N ≥ 3).
  • Forced degradation studies (heat, light, pH extremes) to identify degradation pathways and validate method robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.